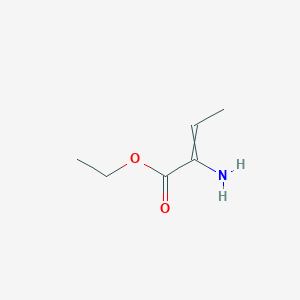
Ethyl 2-amino-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-butenoate is an organic compound with the molecular formula C6H11NO2. It is a derivative of butenoic acid and contains both an amino group and an ester functional group. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-butenoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is refluxed for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, amination, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-butenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-amino-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: This compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-butenoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-butenoate
- Ethyl 2-cyano-3-butenoate
- Ethyl 2-butenoate
Uniqueness
Ethyl 2-amino-2-butenoate is unique due to its combination of an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and various scientific applications .
Properties
CAS No. |
3222-57-9 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
ethyl 2-aminobut-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-3-5(7)6(8)9-4-2/h3H,4,7H2,1-2H3 |
InChI Key |
KAOHYMHKNXJUFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















